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molecular formula C18H14O3 B8470757 1-(Benzyloxy)-2-naphthoic acid

1-(Benzyloxy)-2-naphthoic acid

Cat. No. B8470757
M. Wt: 278.3 g/mol
InChI Key: QIZFUOOPZJHIFV-UHFFFAOYSA-N
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Patent
US08822515B2

Procedure details

Method slightly modified, THF (30 mL) instead of MeOH and 5M NaOH (32 mL) were added to the rbf containing compound 1-Benzyloxy-naphthalene-2-carboxylic acid benzyl ester (1.40 g, 3.80 mmol). A condenser was added and the mixture was refluxed for 9 hours. The mixture was diluted with H2O (100 mL) and citric acid (17.70 g, 92.12 mmol) was added to pH-4. Extracted with CH2Cl2 (3×100 mL), washed with H2O (2×150 mL) and saturated NaCl (1×150 mL). NMR showed final product with small percent of starting material. Purification was achieved by recrystallization in hexanes (2×20 mL). Solvent removed under pressure and concentrated in vacuo. Yield: 0.652 g of white crystals (62%). 1H NMR (400 MHz, CDCl3) δ 5.24 (s, 2H), δ 7.43-7.54 (m, 3H), δ 7.61-7.68 (m, 2H), δ 7.75 (d, J=8.7 Hz, 1H), δ 7.93 (dd, J=7.3 Hz, 1 Hz, 1H), δ 8.10 (d, J=8.7 Hz, 1H), δ 8.25 (d, J=7.8 Hz, 1H).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Name
1-Benzyloxy-naphthalene-2-carboxylic acid benzyl ester
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
17.7 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1COCC1.[OH-].[Na+].C([O:15][C:16]([C:18]1[CH:27]=[CH:26][C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]=1[O:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)=[O:17])C1C=CC=CC=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O>[CH2:29]([O:28][C:19]1[C:20]2[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:26]=[CH:27][C:18]=1[C:16]([OH:17])=[O:15])[C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
32 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
1-Benzyloxy-naphthalene-2-carboxylic acid benzyl ester
Quantity
1.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1=C(C2=CC=CC=C2C=C1)OCC1=CC=CC=C1
Step Three
Name
Quantity
17.7 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A condenser was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 9 hours
Duration
9 h
ADDITION
Type
ADDITION
Details
was added to pH-4
EXTRACTION
Type
EXTRACTION
Details
Extracted with CH2Cl2 (3×100 mL)
WASH
Type
WASH
Details
washed with H2O (2×150 mL) and saturated NaCl (1×150 mL)
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
was achieved by recrystallization in hexanes (2×20 mL)
CUSTOM
Type
CUSTOM
Details
Solvent removed under pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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